2-Acetylamino-3-O,4-O-dimethyl-2-deoxy-α-D-galactopyranose 1,6-diacetate 2-Acetylamino-3-O,4-O-dimethyl-2-deoxy-α-D-galactopyranose 1,6-diacetate
Brand Name: Vulcanchem
CAS No.: 17296-17-2
VCID: VC0091800
InChI: InChI=1S/C14H23NO8/c1-7(16)15-11-13(20-5)12(19-4)10(6-21-8(2)17)23-14(11)22-9(3)18/h10-14H,6H2,1-5H3,(H,15,16)/t10-,11-,12+,13-,14+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC)OC
Molecular Formula: C14H23NO8
Molecular Weight: 333.337

2-Acetylamino-3-O,4-O-dimethyl-2-deoxy-α-D-galactopyranose 1,6-diacetate

CAS No.: 17296-17-2

Main Products

VCID: VC0091800

Molecular Formula: C14H23NO8

Molecular Weight: 333.337

2-Acetylamino-3-O,4-O-dimethyl-2-deoxy-α-D-galactopyranose 1,6-diacetate - 17296-17-2

CAS No. 17296-17-2
Product Name 2-Acetylamino-3-O,4-O-dimethyl-2-deoxy-α-D-galactopyranose 1,6-diacetate
Molecular Formula C14H23NO8
Molecular Weight 333.337
IUPAC Name [(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-3,4-dimethoxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H23NO8/c1-7(16)15-11-13(20-5)12(19-4)10(6-21-8(2)17)23-14(11)22-9(3)18/h10-14H,6H2,1-5H3,(H,15,16)/t10-,11-,12+,13-,14+/m1/s1
Standard InChIKey SPWORUROUDZFNL-RGDJUOJXSA-N
SMILES CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC)OC
Synonyms 2-Acetylamino-3-O,4-O-dimethyl-2-deoxy-α-D-galactopyranose 1,6-diacetate
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator